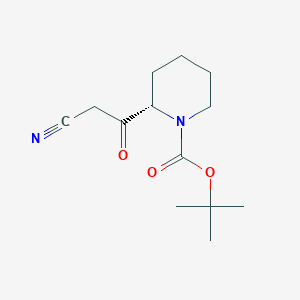

(S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

Description

(S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-cyanoacetyl substituent. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of bioactive molecules such as nicotinic acetylcholine receptor (nAChR) modulators . Its synthesis involves iridium-catalyzed borylation reactions under nitrogen atmosphere, employing reagents like B2pin2 and [Ir(COD)(OMe)]₂, followed by functionalization to introduce the cyanoacetyl group . The Boc group enhances solubility and stability during synthetic steps, while the cyanoacetyl moiety provides a reactive handle for further derivatization.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-cyanoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)11(16)7-8-14/h10H,4-7,9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOBTHPZYTZXOH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136421 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2-cyanoacetyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260587-50-5 | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2-cyanoacetyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260587-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-(2-cyanoacetyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Cyanoacetyl Group: The cyanoacetyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanoacetylating agent reacts with the piperidine derivative.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

(S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Reactivity: The cyanoacetyl group in the target compound is more electron-withdrawing than the pyridyl or tetrazolyl groups in analogs, enhancing its electrophilicity for nucleophilic additions or cross-coupling reactions.

- Synthetic Complexity : The iridium-catalyzed borylation step in the target compound’s synthesis contrasts with the simpler coupling methods used for pyridyl derivatives . This reflects the need for precise transition-metal catalysis to achieve regioselective functionalization.

Binding Affinity and Stability

Table 2: Binding Energy and Stability Data

Analysis :

- The tetrazolyl analog exhibits the strongest binding (-4.5 kcal/mol), likely due to hydrogen-bonding interactions with its acidic NH group.

- Stability in synthetic pathways: The Boc group in all analogs improves handling, but the cyanoacetyl substituent may introduce sensitivity to basic conditions, requiring careful reaction design.

Biological Activity

(S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This article explores its biological activity through various studies, highlighting its efficacy, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 234.29 g/mol

The structure includes a piperidine ring, which is crucial for its biological activity. The presence of the cyanoacetyl group enhances its interaction with biological targets.

Inhibition of GSK-3β

GSK-3β is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism and cell signaling. Inhibitors of GSK-3β have therapeutic potential in treating diseases such as diabetes, Alzheimer's, and cancer.

Research indicates that this compound exhibits competitive inhibition against GSK-3β. A study demonstrated that this compound, along with its derivatives, displayed promising inhibitory potency with IC values in the low nanomolar range. The introduction of the cyanoacetyl substituent was found to be critical for maintaining this activity .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

| Compound Name | Target | IC (nM) | Remarks |

|---|---|---|---|

| This compound | GSK-3β | ~50 | Competitive inhibitor |

| (R)-enantiomer | GSK-3β | ~20 | Higher potency than (S) |

| Amide derivatives | GSK-3β | Varies | Enhanced metabolic stability |

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines to assess the safety profile of the compound. The results indicated minimal cytotoxic effects even at concentrations up to 10 µM across several tested lines, including HepG2 and MCF-7 cells. This suggests a favorable therapeutic index for this compound .

Case Study 1: Neuroprotection in Alzheimer's Models

In a recent study involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function. The compound's ability to inhibit GSK-3β led to reduced tau phosphorylation and improved synaptic plasticity markers .

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of this compound. It was tested against various human cancer cell lines, displaying selective toxicity towards tumor cells while sparing normal cells. The mechanism was linked to the modulation of Wnt signaling pathways due to GSK-3β inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a tert-butyl-protected piperidine scaffold with a cyanoacetyl group. Key steps include:

- Piperidine Activation : Use Boc-protected (S)-piperidine-2-carboxylic acid derivatives, activated via carbodiimide coupling (e.g., EDC/HOBt) .

- Cyanoacetyl Introduction : React with cyanoacetic acid under mild basic conditions (e.g., K₂CO₃ in THF) to avoid hydrolysis of the nitrile group.

- Optimization : Temperature control (<0°C) minimizes side reactions like racemization. Purification via silica gel chromatography (hexane/EtOAc gradient) ensures enantiomeric purity (>98% ee) .

- Data Consideration : Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm yield via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the stereochemical integrity of the (S)-enantiomer be validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min confirm enantiopurity .

- Circular Dichroism (CD) : Compare the CD spectrum with a known (S)-configured reference compound. A positive Cotton effect at 220–240 nm is indicative of the correct configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for tert-butyl singlet at δ 1.4 ppm and piperidine ring protons (δ 3.0–4.0 ppm). The cyanoacetyl group’s methylene appears as a triplet near δ 3.5 ppm (J = 6 Hz) .

- ¹³C NMR : Confirm the nitrile carbon at δ 115–120 ppm and Boc carbonyl at δ 155–160 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 295.2 (calculated for C₁₃H₂₁N₂O₃). Fragmentation peaks at m/z 154 (Boc loss) and 98 (piperidine ring) validate the structure .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement .

- Key Parameters : Anomalous dispersion effects (e.g., Cu-Kα radiation) enhance chiral center resolution. Flack parameter < 0.1 confirms the (S)-configuration .

- Contradiction Handling : If NMR data conflicts with crystallography (e.g., unexpected diastereomer peaks), re-examine synthetic conditions for unintended epimerization .

Q. What strategies mitigate stability issues of the cyanoacetyl group under basic conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH < 8.5 to prevent nitrile hydrolysis. Use buffered conditions (e.g., phosphate buffer, pH 7.5) for aqueous workups .

- Protecting Groups : Temporarily protect the nitrile as a trimethylsilyl ether during base-sensitive steps, followed by desilylation with TBAF .

- Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis to carboxylic acid) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The cyanoacetyl group’s electron-deficient carbon may form hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets. Focus on piperidine ring flexibility and tert-butyl hydrophobicity .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if aryl halides are intermediates .

- Solvent Effects : Switch from THF to DMF to improve solubility of polar intermediates.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via cyanoacetyl self-condensation). Add TEMPO (radical scavenger) to suppress this .

Q. What statistical methods optimize reaction parameters for scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a central composite design to variables (temperature, catalyst loading, solvent ratio). Response surface models predict optimal conditions (e.g., 65°C, 5 mol% catalyst) .

- PAT (Process Analytical Technology) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

Safety and Handling

Q. What safety protocols are essential for handling this compound’s nitrile group?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of toxic HCN vapors (potential degradation product) .

- PPE : Nitrile gloves (not latex) and safety goggles resistant to organic solvents .

- Spill Management : Neutralize with 10% NaOH solution before adsorbing with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.